2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Another compound, PHTPP, which is a selective estrogen receptor β (ERβ) full antagonist, has a similar pyrazolo[1,5-a]pyrimidine structure . It’s important to note that the specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to interact with their targets in a way that improves both the absorption and emission behaviors . This is particularly true when electron-donating groups (EDGs) are present at position 7 on the fused ring .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with biochemical pathways related to light absorption and emission .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant inhibitory activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide are largely influenced by its structural characteristics. The presence of electron-donating groups (EDGs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Cellular Effects
For instance, they have been used as tools for studying the dynamics of intracellular processes .
Molecular Mechanism
It is known that the presence of EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time have been observed. After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of similar compounds decreased by 89–94%, measured at their maximum wavelength .
Preparation Methods
The synthesis of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazole with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, with a base like sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity.
3,6-dinitropyrazolo pyrimidine-5,7-diamine: Studied for its potential as a heat-resistant explosive.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-11-4-2-1-3-10(11)13(19)17-9-7-15-12-5-6-16-18(12)8-9/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPACZXELKBTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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